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Compound of Interest

Compound Name: Istaroxime

Cat. No.: B1662506

Introduction

Istaroxime is a novel intravenous agent under investigation for the treatment of acute
decompensated heart failure (ADHF) and cardiogenic shock.[1][2] It is a first-in-class luso-
inotropic agent, meaning it enhances both myocardial contraction (inotropism) and relaxation
(lusitropism).[3][4] Chemically derived from androstenedione, it is distinct from traditional
cardiac glycosides.[5] Its unique dual mechanism of action targets key aspects of the deranged
calcium cycling that characterizes heart failure, offering a potential advantage over existing
therapies that are often associated with adverse outcomes like arrhythmias and increased
mortality.[4][5][6]

Mechanism of Action

Istaroxime exerts its effects through a dual mechanism: inhibition of the Na+/K+-ATPase pump
and stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][7]

e Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin, Istaroxime inhibits
the Na+/K+-ATPase pump on the sarcolemma.[3][5] This leads to an increase in intracellular
sodium concentration ([Na+]i). The elevated [Na+]i alters the gradient for the Na+/Ca2+
exchanger (NCX), causing it to work in reverse, which increases intracellular calcium
concentration ([Ca2+]i) during systole.[4][5] This surge in available calcium enhances the
binding of calcium to contractile proteins, resulting in improved myocardial contractility.[3]
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o Stimulation of SERCAZ2a: Uniquely, Istaroxime also directly stimulates SERCA2a activity.[8]
[9] SERCAZ2a is responsible for re-sequestering calcium from the cytoplasm into the
sarcoplasmic reticulum (SR) during diastole.[4] In heart failure, SERCAZ2a activity is often
impaired, partly due to increased inhibition by its regulatory protein, phospholamban (PLB).
[10] Istaroxime relieves this inhibition, promoting faster calcium reuptake into the SR.[9][10]
This action has two key benefits: it accelerates myocardial relaxation (a positive lusitropic
effect) and increases the SR calcium load, making more calcium available for release in the
subsequent systole, which further contributes to the inotropic effect.[4][5]

This dual action allows Istaroxime to improve both systolic and diastolic function, a key
differentiator from other inotropes.[1][7]
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Caption: Dual mechanism of action of Istaroxime in cardiac myocytes.

Preclinical Research Summary

Preclinical studies in various animal models have demonstrated the beneficial effects of
Istaroxime. In a model of diabetic cardiomyopathy, Istaroxime improved diastolic dysfunction
by stimulating SERCAZ2a and correcting alterations in calcium handling.[5][10] In animal models
of acute decompensated heart failure, it significantly improved hemodynamic and
echocardiographic parameters.[5] When compared with dobutamine in a chronic ischemic
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heart failure model, Istaroxime proved to be an effective inotropic agent without the positive
chronotropic (heart rate increasing) actions associated with dobutamine.[5]

Clinical Research Summary

Istaroxime has been evaluated in several Phase Il clinical trials in patients with ADHF and
cardiogenic shock.

HORIZON-HF Trial: This Phase Il study showed that Istaroxime infusion was associated
with an improved hemodynamic profile, including a decrease in pulmonary capillary wedge
pressure (PCWP) and an increase in mean arterial pressure, without causing myocardial
damage.[8]

SEISMIC Trials: In patients with pre-cardiogenic shock (SCAI Stage B), the SEISMIC study
demonstrated that a 24-hour infusion of Istaroxime improved systolic blood pressure (SBP)
and cardiac index.[11][12] The SEISMIC Extension study confirmed these findings, showing
a significant improvement in SBP over six hours and benefits in cardiac output and renal
function without increasing heart rate or significant arrhythmias.[13][14]

Phase Ilb Study (NCT02617446): This multicenter, randomized, double-blind, placebo-
controlled trial evaluated two doses of Istaroxime (0.5 and 1.0 pg/kg/min) infused for 24
hours.[5][15] The study met its primary endpoint, demonstrating a significant reduction in the
E/e' ratio, a measure of left ventricular filling pressure and diastolic dysfunction.[5] It also
showed increases in stroke volume and SBP.[16]

Across these studies, a consistent finding is Istaroxime's ability to increase SBP and improve
cardiac function while decreasing or having a neutral effect on heart rate, which contrasts with
traditional inotropes that often cause tachycardia.[4][6][7]

Data Presentation

Table 1: Summary of Hemodynamic Effects of Istaroxime from Clinical Trials
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Parameter TriallDose Result p-value Citation

6-hr AUC: 53.1
) mmHg-hr
Systolic Blood ) )
SEISMIC (Istaroxime) vs. 0.017 [5]

Pressure (SBP)
30.9 mmHg-hr
(Placebo)

24-hr AUC: 291.2

mmHg-hr
SEISMIC (Istaroxime) vs. 0.025 [5]
208.7 mmHg-hr
(Placebo)
Phase IIb (1.0 Mean change: [16]
pg/kg/min) +6.1 mmHg
) Mean Difference:
Meta-Analysis 0.0006 [7]
+5.32 mmHg
Pulmonary
Capillary Wedge Significant
piiary J HORIZON-HF J - 41181
Pressure decrease
(PCWP)
Change at 6 hrs:
) -6.6 mmHg
SEISMIC )
) (Istaroxime) vs. 0.0001 [14]
Extension
-0.9 mmHg
(Placebo)
] ) Increased with
Cardiac Index SEISMIC - [11]

Istaroxime

_ Mean Difference:
Meta-Analysis ) <0.00001 [7]
+0.18 L/min/m?

Mean Difference:

Heart Rate (HR) Meta-Analysis 0.007 [7]
-3.05 bpm

SEISMIC Significant p=0.0102 (12h),  [14]

Extension reduction at 12 p=0.0218 (24h)
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and 24 hours

Table 2: Summary of Echocardiographic and Functional Improvements with Istaroxime

Parameter TriallDose Result p-value Citation
Change from
Phase Il )
) baseline: -4.55
E/e' Ratio (NCT02617446) _ 0.029 [5]
) (Istaroxime) vs.
- 0.5 pg/kg/min
-1.55 (Placebo)
Change from
Phase I )
baseline: -3.16
(NCT02617446) _ 0.007 [5]
) (Istaroxime) vs.
- 1.0 pg/kg/min
-0.99 (Placebo)
Left Ventricular ]
o ] ) Mean Difference:
Ejection Fraction  Meta-Analysis 0.007 [7]
+1.06%
(LVEF)
Mean Difference:
Stroke Volume )
Meta-Analysis +3.04 <0.00001 [7]
Index
mL/beat/m?
Left Atrial & LV ) Reduction
_ _ SEISMIC - 5]
Dimensions observed
Table 3: Safety and Tolerability Profile of Istaroxime
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Adverse Event Observation Citation
) No significant increase in risk
Arrhythmias [6][14][16]
compared to placebo.
) ) ) No significant increases in
Myocardial Injury (Troponin) ) [4][16]
troponin levels observed.
Dose-related nausea and
Gastrointestinal vomiting are commonly [31[12]
reported.
Injection site pain has been
Infusion Site reported, particularly at higher [51[12]
doses.
_ Preserved or showed a trend
Renal Function [16][17]

toward improvement.

Experimental Protocols
Protocol 1: Phase Il, Randomized, Placebo-Controlled
Trial in ADHF (Based on NCT02617446)

o Objective: To assess the efficacy and safety of Istaroxime on diastolic function in patients
with ADHF and reduced Left Ventricular Ejection Fraction (LVEF).

o Patient Population: Hospitalized patients (=18 years) with ADHF, LVEF < 35%, and evidence

of elevated left ventricular filling pressures.[15][18]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[15] Patients are randomized (2:1) to receive either Istaroxime or a matching placebo.

[15]

¢ Intervention:

o Cohort 1: Istaroxime 0.5 pg/kg/min continuous intravenous infusion for 24 hours.[15]

o Cohort 2: Istaroxime 1.0 pug/kg/min continuous intravenous infusion for 24 hours.[15]
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e Primary Endpoint: Change from baseline in the E/e’ ratio as measured by echocardiography
at 24 hours.[5][15]

» Secondary Endpoints: Changes in other echocardiographic parameters (e.g., stroke volume,
cardiac index), hemodynamic parameters (SBP, HR), renal function, and safety
assessments.

o Methodology:
o Screening: Confirm eligibility criteria, including LVEF and clinical signs of ADHF.

o Baseline Assessment: Perform baseline echocardiography, hemodynamic measurements,
and laboratory tests.

o Randomization & Infusion: Randomize patients and initiate the 24-hour infusion of the
study drug (Istaroxime or placebo).

o Monitoring: Continuously monitor vital signs and cardiac rhythm. Perform serial
assessments at predefined time points (e.g., 6, 12, 24 hours).

o Final Assessment: Repeat echocardiography and other assessments at the end of the 24-
hour infusion.

o Follow-up: Monitor patients for safety for a post-treatment period (e.g., up to 30 days).[15]

Protocol 2: Phase Il Trial in Pre-Cardiogenic Shock
(Based on SEISMIC Trial)

» Objective: To evaluate the safety and efficacy of Istaroxime in patients with ADHF-related
pre-cardiogenic shock.

» Patient Population: Hospitalized patients with ADHF, SBP < 90 mmHg but without overt signs
of hypoperfusion, and not requiring intravenous inotropes or mechanical support at
randomization.[11][12]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[11]
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« Intervention: Istaroxime 1.0 pg/kg/min continuous intravenous infusion for 24 hours.[11]

e Primary Endpoint: Area under the curve (AUC) for the change in SBP from baseline to 6
hours.[5]

» Methodology:

o Inclusion: Enroll patients meeting the specific hemodynamic criteria for pre-cardiogenic
shock (SCAI Stage B).

o Randomization: Randomize patients 1:1 to receive either Istaroxime or placebo.[11]

o Infusion and Monitoring: Administer the 24-hour infusion. Perform frequent SBP
measurements (e.g., every 15-30 minutes for the first few hours, then hourly) and serial
echocardiograms.

o Data Analysis: Calculate the SBP AUC and assess changes in cardiac index, LV volumes,
and other secondary measures.

o Safety Evaluation: Monitor for adverse events, with a focus on worsening heart failure,
need for rescue therapy (vasopressors, inotropes), and arrhythmias.[11]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1662506?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://www.benchchem.com/product/b1662506?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804717/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 1: Screening & Enrollment

Patient Screening
(ADHF, LVEF <35%, SBP <120mmHg)

;

Informed Consent

l

Baseline Assessments
(ECHO, Vitals, Labs)

Phase 2: Tvreatment Period (24 Hours)

Randomization (2:1)

Start 24hr Infusion:
Istaroxime (0.5 or 1.0 pg/kg/min)

N

Continuous Monitoring
(Vitals, ECG)
Serial Assessments (6h, 12h)

l

End of Infusion (24h)
Final Assessments (ECHO, Labs)

Start 24hr Infusion:
Placebo

Phase 3: P'ollow—Up

Post-Treatment Observation
(e.g., 48-96 hours)

l

Follow-Up Visit
(e.g., Day 30)

Final Data Analysis

Click to download full resolution via product page

Caption: Generalized workflow for a Phase Il clinical trial of Istaroxime in ADHF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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